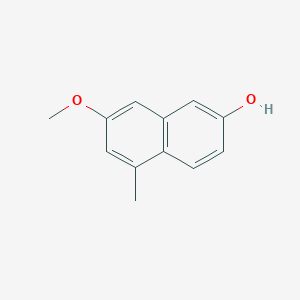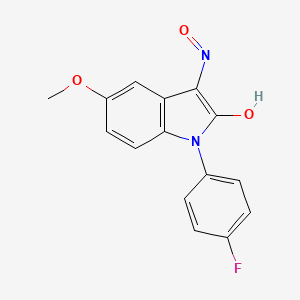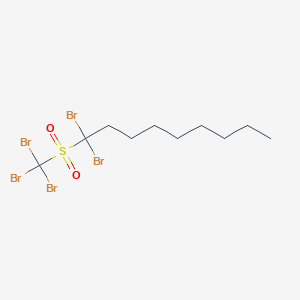![molecular formula C32H36N2O2 B14283357 2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] CAS No. 122098-02-6](/img/structure/B14283357.png)
2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two benzoxazole rings connected by a phenylene bridge, with isopropyl groups attached to the benzoxazole rings. It is commonly used in research due to its fluorescent properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] typically involves the condensation of 1,4-phenylenediamine with 2,4-di(propan-2-yl)benzoxazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzoxazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoxazoles.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the conjugated system of the benzoxazole rings, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore.
2,2’-p-Phenylene-bis(5-phenyloxazole): Utilized in fluorescence applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as a fluorescent whitening agent.
Uniqueness
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] stands out due to its high stability, unique structural features, and versatile applications in various fields. Its isopropyl groups provide additional steric hindrance, enhancing its stability and making it suitable for use in harsh conditions.
Propiedades
Número CAS |
122098-02-6 |
|---|---|
Fórmula molecular |
C32H36N2O2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-[4-[5,7-di(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-5,7-di(propan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C32H36N2O2/c1-17(2)23-13-25(19(5)6)29-27(15-23)33-31(35-29)21-9-11-22(12-10-21)32-34-28-16-24(18(3)4)14-26(20(7)8)30(28)36-32/h9-20H,1-8H3 |
Clave InChI |
INDRTXUEQUNQMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC(=CC(=C5O4)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


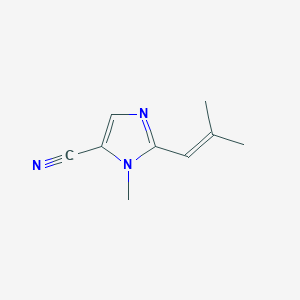
![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
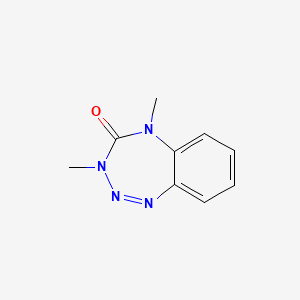



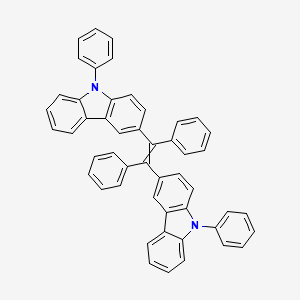
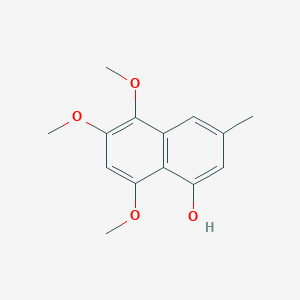
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
